molecular formula C22H28N4O3 B2450700 Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate CAS No. 1226432-74-1

Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate

Cat. No. B2450700
CAS RN: 1226432-74-1
M. Wt: 396.491
InChI Key: NFGAGQLEGBMIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate” is a complex organic compound that contains a piperazine ring, a urea group (benzhydrylureido), and a methyl ester group (carboxylate). Piperazine rings are common in many pharmaceuticals due to their versatility and the ability to modify their properties . The benzhydrylureido group could potentially contribute to the compound’s biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a piperazine ring could potentially make the compound basic, and the presence of polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

Antimicrobial Activities

One research avenue has involved the synthesis of novel derivatives with antimicrobial properties. For instance, Bektaş et al. (2007) synthesized various derivatives including Mannich base derivatives using morpholine or methyl piperazine as the amine component. These compounds were screened for their antimicrobial activities, with some exhibiting moderate to good efficacy against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Organic Crystal Engineering

In the realm of organic crystal engineering, Weatherhead-Kloster et al. (2005) synthesized and analyzed polymorphic crystalline forms of a 1,4-piperazine-2,5-dione derivative, revealing diverse hydrogen-bonding networks. This study underscores the role of such derivatives in understanding solid-state structures and solution aggregation, which is pivotal in designing materials with specific properties (Weatherhead-Kloster, Selby, Miller III, & Mash, 2005).

Antineoplastic Applications

The compound has also found application in cancer research. Gong et al. (2010) explored the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This research identified the main metabolic pathways of Flumatinib in humans, contributing valuable insights for the development of cancer therapeutics (Gong, Chen, Deng, & Zhong, 2010).

Biochemical Research

In biochemical research, Karthikeyan et al. (2015) investigated the binding characteristics of a piperazine derivative to bovine serum albumin (BSA), demonstrating its potential in pharmacokinetic studies. This work sheds light on the interaction between piperazine derivatives and proteins, which is crucial for understanding the drug's mechanism of action (Karthikeyan, Chinnathambi, Kannan, Rajakumar, Velmurugan, Bharanidharan, Aruna, & Ganesan, 2015).

properties

IUPAC Name

methyl 4-[2-(benzhydrylcarbamoylamino)ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-29-22(28)26-16-14-25(15-17-26)13-12-23-21(27)24-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGAGQLEGBMIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate

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